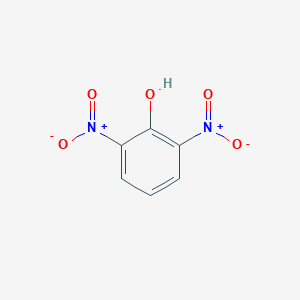

2,6-Dinitrophenol

Overview

Description

2,6-Dinitrophenol is an organic compound with the molecular formula C6H4N2O5. It is a yellow crystalline solid with a sweet, musty odor. This compound is one of the six isomers of dinitrophenol, which are nitro derivatives of phenol. It has been studied for various applications, including its use as a metabolic stimulant and in biochemical studies of oxidative processes .

Mechanism of Action

Target of Action

The primary target of 2,6-Dinitrophenol (DNP) is the mitochondria , the powerhouse of the cell . Specifically, DNP acts on the mitochondrial membrane .

Mode of Action

DNP is an uncoupler of oxidative phosphorylation in mitochondria . It carries and releases protons as it freely diffuses through the mitochondrial membrane . This uncoupling effect disrupts the normal energy production pathway, causing cells to burn more energy and generate heat .

Biochemical Pathways

DNP affects the oxidative phosphorylation pathway . By carrying protons across the mitochondrial membrane, it disrupts the proton gradient that drives ATP synthesis. This forces the cell to use more energy substrates, such as fats and carbohydrates, to produce the same amount of ATP .

Pharmacokinetics

It is known that dnp exhibits significantnonlinear pharmacokinetics , which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The action of DNP leads to increased energy expenditure and heat production, a process known as thermogenesis . This can lead to weight loss, which is why DNP was used as a weight loss drug in the early 20th century . The uncontrolled increase in metabolic rate can also lead to harmful effects such as hyperthermia .

Action Environment

The action of DNP can be influenced by various environmental factors. For example, the presence of other substances in the environment can affect the compound’s stability and efficacy . Furthermore, DNP can detonate or explode when heated under confinement , indicating that temperature and pressure are important environmental factors that can influence its action.

Biochemical Analysis

Biochemical Properties

2,6-Dinitrophenol interacts with various enzymes, proteins, and other biomolecules. It is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat . This interaction with the mitochondrial membrane disrupts the normal biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by causing a rapid loss of ATP, leading to uncontrolled hyperthermia . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on ATP production can disrupt the energy balance within the cell, affecting its normal functioning.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to carry and release protons as it freely diffuses through the mitochondrial membrane . This process, known as mitochondrial uncoupling, leads to the rapid loss of ATP as heat. The compound’s small hydrophobic nature allows it to easily pass through the mitochondrial membrane, disrupting the normal flow of protons and thus the production of ATP.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound can detonate or explode when heated under confinement .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of the compound can lead to serious side effects, including hepatotoxicity, hyperthermia, nephrotoxicity, agranulocytosis, cataract formation, and cardiotoxicity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its small, hydrophobic nature. It can freely diffuse through the mitochondrial membrane, affecting its localization or accumulation within the cell

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria due to its role in mitochondrial uncoupling Its activity and function within the cell can be affected by this localization

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The nitration reaction is followed by purification steps, including recrystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of this compound can lead to the formation of aminophenols.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products:

Oxidation: Nitro compounds.

Reduction: Aminophenols.

Substitution: Substituted phenols with various functional groups

Scientific Research Applications

2,6-Dinitrophenol has been extensively studied for its applications in various fields:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It has been used to study oxidative phosphorylation and mitochondrial function.

Medicine: Although not commonly used due to its toxicity, it has been investigated for its potential in weight loss treatments.

Industry: It is used in the production of dyes, pesticides, and explosives

Comparison with Similar Compounds

2,4-Dinitrophenol: Another isomer with similar properties but different applications and toxicity profile.

2,3-Dinitrophenol, 2,5-Dinitrophenol, 3,4-Dinitrophenol, 3,5-Dinitrophenol: Other isomers with varying chemical and physical properties.

Uniqueness: 2,6-Dinitrophenol is unique due to its specific position of nitro groups, which influences its reactivity and applications. Compared to 2,4-Dinitrophenol, it has different metabolic and toxicological effects, making it suitable for distinct applications .

Properties

IUPAC Name |

2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRIDWXIBSEOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022063 | |

| Record name | 2,6-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Light yellow solid; [Merck Index] Yellow powder; [MSDSonline] | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold water or cold alcohol; freely soluble in chloroform, ether, boiling alcohol, fixed alkali hydroxide solution, Very soluble in ethanol, acetone, ether; soluble in benzene, chloroform, pyrene; slightly soluble in carbon tetrachloride, carbon disulfide, Solubility in water: 0.42 g/L /From table/, In water, 5164 mg/L at 50 °C | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.68 (est) (USCG, 1999) - Denser than water; will sink | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.35 (Air= 1) | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000012 [mmHg] | |

| Record name | 2,6-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... /Of/ the six isomeric dinitrophenols, those with nitro groups in the 2,4- and 3,4-positions stimulate oxygen consumption, whereas those with nitro groups in the 2,5-position do not. ..., All nitrophenols inhibit the microbial growth of natural aquatic systems because they uncouple the metabolic process of oxidative phosphorylation. /Nitrophenols/ | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow rhomboid needles or leaflets from dilute alcohol, Light yellow crystals | |

CAS No. |

573-56-8 | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4QM4I92KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147.2 °F (USCG, 1999), 63.5 °C | |

| Record name | 2,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

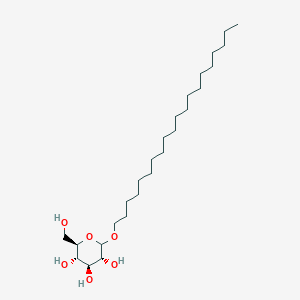

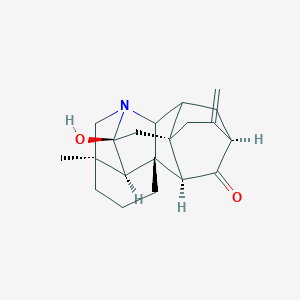

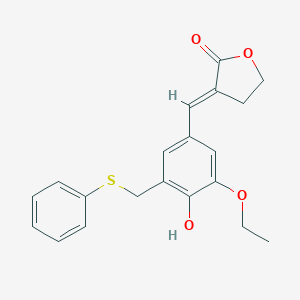

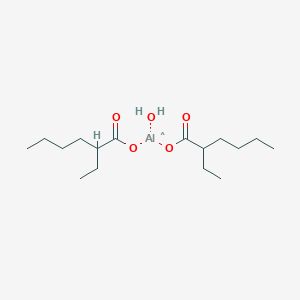

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-DNP?

A1: The molecular formula of 2,6-DNP is C6H4N2O5, and its molecular weight is 184.11 g/mol. []

Q2: What are the key spectroscopic features of 2,6-DNP?

A2: The infrared (IR) spectrum of 2,6-DNP shows characteristic bands for the hydroxyl group (O–H stretching), nitro groups (N=O stretching), and aromatic ring vibrations. [, , ]

Q3: Is 2,6-DNP a strong acid?

A3: Yes, 2,6-DNP is a relatively strong acid due to the electron-withdrawing effects of the two nitro groups in the ortho positions, which stabilize the phenoxide anion formed upon deprotonation. [, , ]

Q4: How does 2,6-DNP affect cellular respiration?

A4: 2,6-DNP acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane and reducing ATP synthesis. This leads to increased oxygen consumption and heat production. [, ]

Q5: What is the relative toxicity of different dinitrophenol isomers?

A5: Among the dinitrophenol isomers, 2,4-DNP is the most potent respiratory stimulant, followed by 2,6-DNP. The position of the nitro groups significantly influences their activity. [, ]

Q6: Is 2,6-DNP toxic to microorganisms?

A6: 2,6-DNP exhibits inhibitory effects on various microorganisms, including bacteria and fungi. The level of inhibition varies depending on the microorganism and the concentration of 2,6-DNP. [, , , ]

Q7: How does the structure of 2,6-DNP influence its activity?

A7: The two nitro groups in the ortho positions of the phenol ring are crucial for 2,6-DNP's biological activity. They enhance its acidity and influence its interaction with biological targets. [, ]

Q8: How does esterification of 2,6-DNP affect its fungicidal activity?

A8: Esterification of 2,6-DNP can either increase or decrease its fungicidal activity depending on the ester group and the target fungus. For example, methyl carbonates of lower alkyl 2,6-DNPs show enhanced activity against Venturia inaequalis, but methyl carbonates of C7 to C11 alkyl 2,6-DNPs have reduced activity. [, ]

Q9: Can 2,6-DNP form complexes with metal ions?

A9: Yes, 2,6-DNP can act as a ligand and form complexes with various metal ions, including lithium, lanthanides, and transition metals. The structure and properties of these complexes vary depending on the metal ion and reaction conditions. [, , , ]

Q10: What are the environmental concerns associated with 2,6-DNP?

A10: 2,6-DNP is a toxic pollutant that can contaminate water and soil. Its presence in the environment poses risks to human and ecological health. [, , , ]

Q11: How is 2,6-DNP removed from wastewater?

A11: Various methods, including adsorption, biodegradation, and photocatalysis, have been explored for removing 2,6-DNP from wastewater. [, , , , ]

Q12: Can 2,6-DNP be detected in environmental samples?

A12: Yes, analytical techniques like HPLC, voltammetry, and fluorescence spectroscopy can be used to detect and quantify 2,6-DNP in environmental samples. [, , , , ]

Q13: What analytical methods are used to characterize 2,6-DNP?

A13: Common analytical techniques include X-ray diffraction for structural analysis [, , , ], gas-liquid chromatography for studying partition behavior [], and spectrophotometry for investigating acid-base equilibria and complex formation. [, , ]

Q14: Have computational methods been used to study 2,6-DNP?

A14: Yes, computational chemistry tools, including ab initio calculations and charge density analysis, have been employed to study the structure, electronic properties, and intermolecular interactions of 2,6-DNP. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)